
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two bromine atoms, a methoxyphenyl group, and a methyl group attached to the propanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups present in the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce debrominated compounds or reduced functional groups. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atoms and other functional groups in the compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenyl-propanamide
- 2,3-dibromo-N-(4-methyloxan-4-yl)propanamide
- 2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide
Uniqueness
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is unique due to the presence of the methoxyphenyl group and the specific positioning of the bromine atoms. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The methoxy group, in particular, can influence the compound’s solubility, stability, and interactions with molecular targets.
Propriétés
Numéro CAS |
63407-47-6 |
|---|---|
Formule moléculaire |
C11H13Br2NO2 |
Poids moléculaire |
351.03 g/mol |
Nom IUPAC |
2,3-dibromo-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(13,7-12)10(15)14-8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) |
Clé InChI |
WJPGGJAHVRBVFK-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(C(=O)NC1=CC=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)
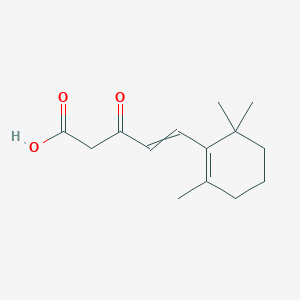

![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
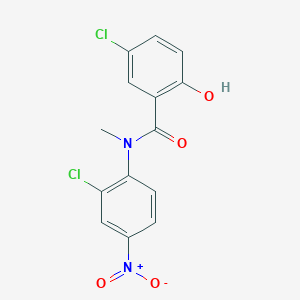

![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
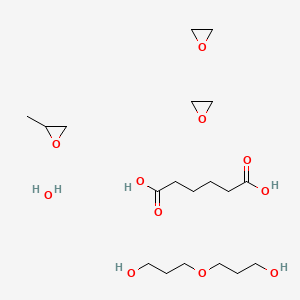
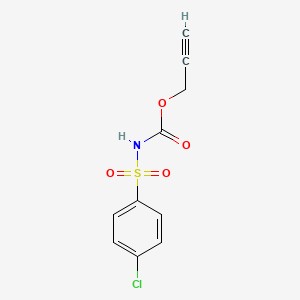
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
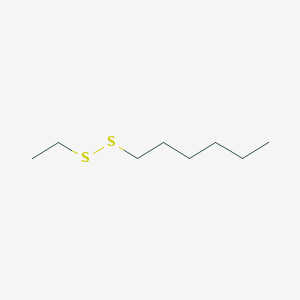
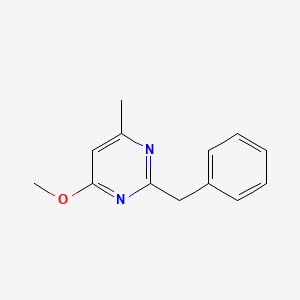
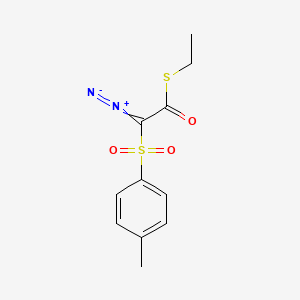
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
